molecular formula C6H10N2O2 B2546986 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one CAS No. 1442432-16-7

8-Oxa-2,5-diazaspiro[3.5]nonan-6-one

Cat. No.: B2546986
CAS No.: 1442432-16-7
M. Wt: 142.158
InChI Key: QWBRKQMLAUQWHW-UHFFFAOYSA-N
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Description

8-Oxa-2,5-diazaspiro[3.5]nonan-6-one is a spirocyclic compound characterized by its unique structure, which includes a four-membered ring fused to a six-membered ring. This compound contains a secondary amide, a secondary amine, and an ether functional group, making it an interesting subject for chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2,5-diazaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-Oxa-2,5-diazaspiro[3.5]nonan-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to fit into specific binding sites, influencing biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxa-2,5-diazaspiro[3.5]nonan-6-one is unique due to its specific arrangement of functional groups and its spirocyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

8-oxa-2,5-diazaspiro[3.5]nonan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-5-1-10-4-6(8-5)2-7-3-6/h7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBRKQMLAUQWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2(CNC2)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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